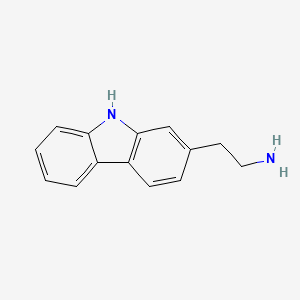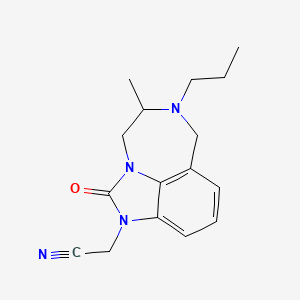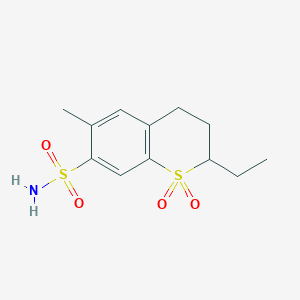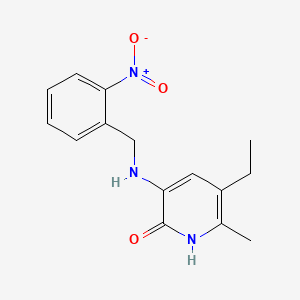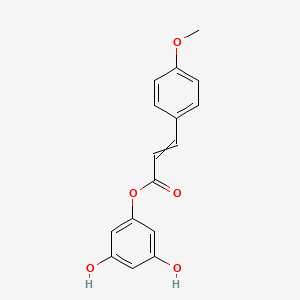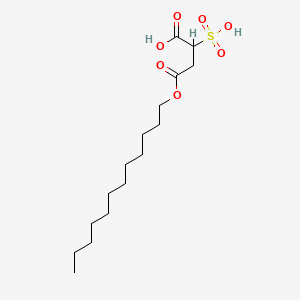
4-Lauryl sulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Lauryl sulfosuccinate is an anionic surfactant widely used in various industries due to its excellent emulsifying, dispersing, and cleansing properties. It is known for being milder than many other surfactants, making it a popular choice in personal care products such as shampoos, soaps, and body washes. This compound is also valued for its biodegradability and relatively low environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-lauryl sulfosuccinate typically involves two main steps: esterification and sulfonation.
Esterification: Lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.
Sulfonation: The lauryl maleate is then reacted with sodium bisulfite to produce this compound. This step involves careful control of pH and temperature to optimize the reaction and minimize by-products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves:
Raw Material Handling: Ensuring the purity of lauryl alcohol and maleic anhydride.
Reaction Control: Automated systems to monitor and adjust reaction conditions.
Purification: Techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Lauryl sulfosuccinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Lauryl alcohol and related compounds.
Substitution: Various substituted sulfosuccinates depending on the nucleophile used.
Scientific Research Applications
4-Lauryl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its mild nature.
Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.
Industry: Widely used in personal care products, detergents, and
Properties
CAS No. |
119644-80-3 |
|---|---|
Molecular Formula |
C16H30O7S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-dodecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C16H30O7S/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22) |
InChI Key |
GXJHFVAYHCXDQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



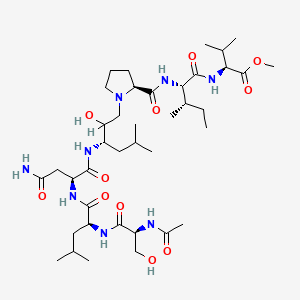
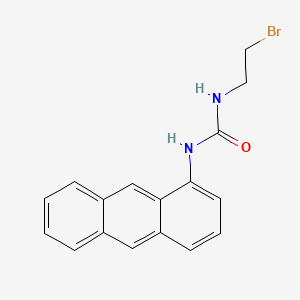
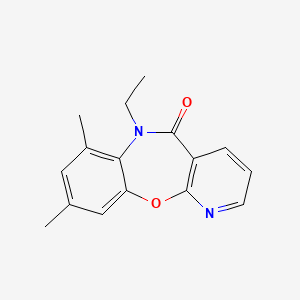
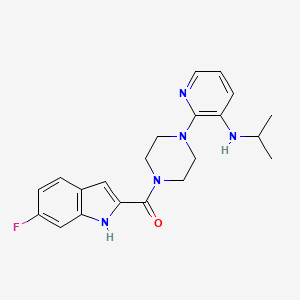
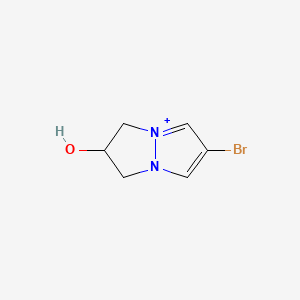

![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

